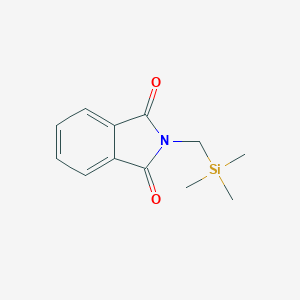
N-(Trimethylsilylmethyl)phthalimide
Overview
Description
N-(Trimethylsilylmethyl)phthalimide, also known as phthalimidomethyl-trimethylsilane, is a chemical compound with the molecular formula C12H15NO2Si and a molecular weight of 233.34 g/mol . It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing N-(Trimethylsilylmethyl)phthalimide involves the condensation of phthalic anhydride with primary amines . This reaction typically requires high temperatures and can be catalyzed by various agents. Another method involves the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) for the intramolecular oxidative cyclization of 2-hydroxymethylbenzamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using phthalic anhydride and primary amines. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilylmethyl)phthalimide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents such as alkyl halides under Mitsunobu conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, LiAlH4, and NaBH4.
Nucleophiles: Alkyl halides, organolithium (RLi), and Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phthalic acid derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
N-(Trimethylsilylmethyl)phthalimide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(Trimethylsilylmethyl)phthalimide involves the formation of azomethine ylides upon irradiation in the presence of electron-deficient olefins . These ylides are key reactive intermediates that participate in cycloaddition reactions, leading to the formation of various cycloadducts. The compound’s reactivity is influenced by its ability to form stable silyl intermediates, which can undergo nucleophilic addition and proton transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Trimethylsilylmethyl)phthalimide include:
Phthalimide: A simpler analog used as a protective group for amines.
N-Phthaloylglycine: Another derivative used in similar photoreactions.
1,8-Naphthalimide: Used in the synthesis of emissive materials for OLEDs.
Uniqueness
This compound is unique due to its trimethylsilyl group, which imparts distinct reactivity and stability compared to other phthalimide derivatives. This makes it particularly useful in synthetic organic chemistry for the formation of complex molecules and as a versatile intermediate in various reactions .
Properties
IUPAC Name |
2-(trimethylsilylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-16(2,3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUSEQGNRUIRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293862 | |
| Record name | N-Trimethylsilylmethyl-phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18042-62-1 | |
| Record name | NSC92700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Trimethylsilylmethyl-phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


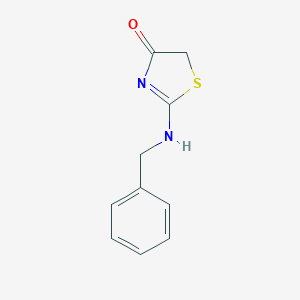


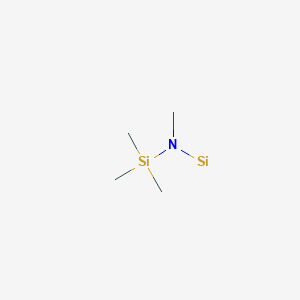
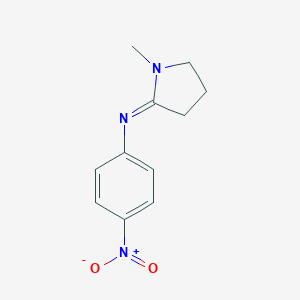
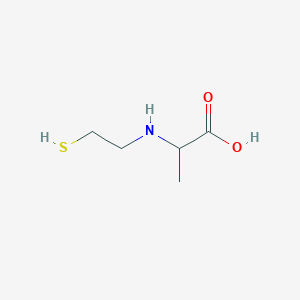

![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)


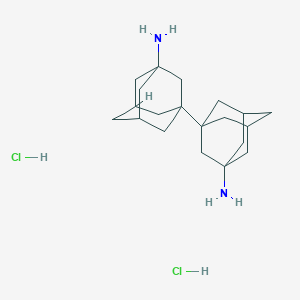

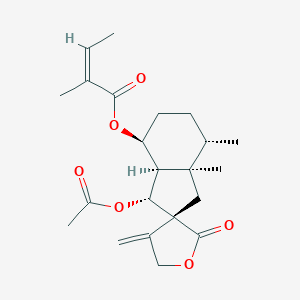
![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)
